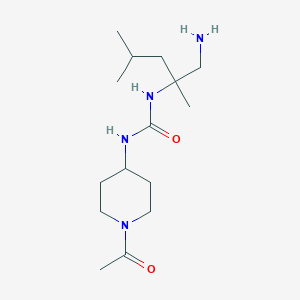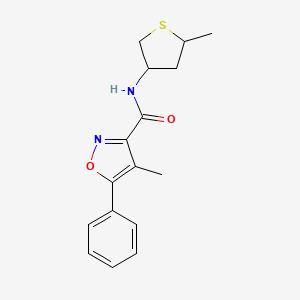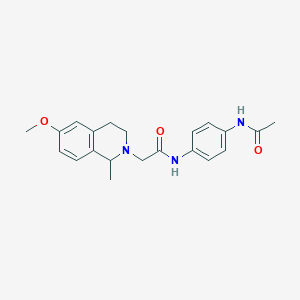
1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea, commonly known as ADU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ADU belongs to the class of urea-containing compounds and is known to exhibit various biochemical and physiological effects.
作用機序
ADU exerts its effects by binding to and activating the STING protein, which leads to the production of type I interferons and other cytokines. This, in turn, activates the immune system and helps in the clearance of viral and bacterial infections. ADU has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
ADU has been shown to exhibit various biochemical and physiological effects. It has been found to activate the immune system by inducing the production of type I interferons and other cytokines. ADU has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, ADU has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ADU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ADU is also stable and can be stored for extended periods without degradation. However, ADU has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of ADU. One potential area of research is the development of ADU-based therapies for the treatment of viral and bacterial infections. Another area of research is the use of ADU as an anti-cancer agent. Additionally, the development of more potent and selective STING agonists based on the structure of ADU is an area of active research.
Conclusion:
In conclusion, 1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ADU exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. ADU has several advantages for use in lab experiments, but also has certain limitations. There are several future directions for the study of ADU, including the development of ADU-based therapies for the treatment of viral and bacterial infections and the use of ADU as an anti-cancer agent.
合成法
The synthesis of ADU involves the reaction of 1-acetylpiperidine-4-carboxylic acid with 1-amino-2,4-dimethylpentane-2-ol, followed by the addition of isobutyl isocyanate. The resulting product is then purified using standard techniques such as column chromatography and recrystallization.
科学的研究の応用
ADU has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects. ADU has also been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response to viral and bacterial infections.
特性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O2/c1-11(2)9-15(4,10-16)18-14(21)17-13-5-7-19(8-6-13)12(3)20/h11,13H,5-10,16H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAPEVBNGTWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NC(=O)NC1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)


![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)
![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)